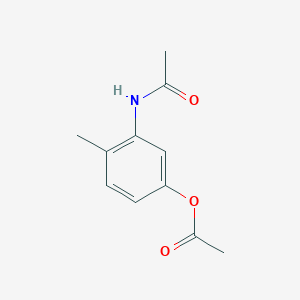

3-Acetamido-4-methylphenyl acetate

Description

Contextualization within Acetamide (B32628) and Phenyl Acetate (B1210297) Chemistry

The chemical nature of 3-Acetamido-4-methylphenyl acetate is defined by its two primary functional groups. The acetamide group is an amide derived from acetic acid and is a common feature in many biologically significant molecules and polymers. The presence of the N-acetyl moiety (-NHCOCH₃) imparts specific chemical properties, including the potential for hydrogen bonding and a defined stereochemical influence on the molecule.

Simultaneously, the compound is a phenyl acetate, an ester of a phenol (B47542) and acetic acid. Phenyl acetates are recognized as important intermediates and are found in various natural and synthetic compounds. The acetate ester on the phenolic oxygen can serve as a protecting group in multi-step syntheses or can be integral to the final molecule's function. The subject compound thus represents a convergence of these two fundamental classes of organic molecules, offering a unique combination of their respective chemical reactivities.

Significance in Organic Synthesis and Chemical Development

The importance of this compound in organic synthesis stems from its potential role as a versatile intermediate or building block. The synthesis of such a molecule logically begins with more fundamental precursors, such as p-cresol (B1678582) or m-cresol (B1676322). A plausible synthetic route involves the nitration of p-cresol to form a nitro-substituted intermediate, which is then subjected to reduction to yield an aminophenol. sciencemadness.orgcore.ac.uk

Specifically, the key precursor is likely 3-Amino-4-methylphenol (B1265707) (CAS 2836-00-2). This precursor is a valuable chemical intermediate in its own right, used in the production of dyes and finding applications in the pharmaceutical and cosmetic industries. cymitquimica.comgithub.com Research indicates a growing market for 3-Amino-4-methylphenol, underscoring the industrial relevance of this chemical family. github.com

Table 2: Properties of Key Precursor: 3-Amino-4-methylphenol

| Property | Value |

|---|---|

| CAS Number | 2836-00-2 nih.gov |

| Molecular Formula | C₇H₉NO cymitquimica.com |

| Molecular Weight | 123.15 g/mol nih.gov |

| Appearance | Crystalline solid nih.gov |

| Primary Use | Intermediate in the synthesis of dyes and pharmaceuticals cymitquimica.comgithub.com |

The synthesis of 3-Amino-4-methylphenol can be achieved via the catalytic hydrogenation of 3-nitro-4-methylphenol using reagents like Raney nickel. prepchem.com Following the formation of 3-Amino-4-methylphenol, a two-step acylation process would yield the target compound. The first step would be the selective N-acetylation of the more nucleophilic amino group to form 3-acetamido-4-methylphenol. The second step involves the O-acetylation of the phenolic hydroxyl group to afford this compound.

The presence of multiple reactive sites that can be selectively modified makes this compound and its precursors valuable tools for constructing more complex molecules. The acetamido and acetate groups can be hydrolyzed under different conditions, allowing for stepwise chemical transformations. This positions the compound as a useful scaffold in the development of new chemical entities for various applications, including materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(3-acetamido-4-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-4-5-10(15-9(3)14)6-11(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOMTKKMHWKSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269177 | |

| Record name | N-[5-(Acetyloxy)-2-methylphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220139-79-7 | |

| Record name | N-[5-(Acetyloxy)-2-methylphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220139-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(Acetyloxy)-2-methylphenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetamido 4 Methylphenyl Acetate and Analogues

Classical and Conventional Synthesis Routes

Conventional synthetic methods remain fundamental in the preparation of acetamide (B32628) and phenyl acetate (B1210297) derivatives. These routes often involve well-established reactions such as acetylation and regioselective functionalization.

Acetylation Reactions in the Synthesis of Acetamide and Phenyl Acetate Moieties

The formation of the acetamide and phenyl acetate moieties in the target compound and its analogues typically relies on acetylation reactions. The synthesis of the core structure of 3-Acetamido-4-methylphenyl acetate starts from 4-amino-3-methylphenol. This precursor contains both an amino and a hydroxyl group, which can be selectively acetylated.

The amino group of an aminophenol is generally more nucleophilic than the hydroxyl group, allowing for selective N-acetylation. quora.com This chemoselectivity is crucial for the synthesis of N-acylaminophenols. For instance, in the synthesis of paracetamol from p-aminophenol, the amino group is preferentially acetylated using acetic anhydride (B1165640), often in an aqueous medium. quora.comquora.com The greater nucleophilicity of the nitrogen atom's lone pair of electrons compared to the oxygen's lone pair drives the reaction towards N-acetylation. quora.com

The synthesis of acetamide itself can be achieved through various classical methods, such as the dehydration of ammonium (B1175870) acetate or the reaction of urea (B33335) with acetic acid at high temperatures. orgsyn.orgyoutube.comyoutube.com Similarly, phenyl acetates can be prepared through the esterification of phenols with acetic anhydride or acetyl chloride. The synthesis of methyl phenylacetate (B1230308), for example, can be accomplished by the hydrolysis and subsequent esterification of phenylacetonitrile. chemicalbook.com

A general procedure for the N-acetylation of anilines involves reacting them with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov This highlights a common strategy for forming the acetamide linkage.

| Starting Material | Reagent | Product Moiety | Key Observation |

| 4-Amino-3-methylphenol | Acetic Anhydride | Acetamide & Phenyl Acetate | Sequential or selective acetylation is possible. |

| Anilines | Chloroacetyl Chloride | N-substituted-acetamides | A general method for acetamide formation. nih.gov |

| Phenylacetonitrile | Methanol, Sulfuric Acid | Methyl Phenylacetate | Hydrolysis followed by esterification. chemicalbook.com |

| Urea | Acetic Acid | Acetamide | High-temperature reaction. youtube.comyoutube.com |

Regioselective Functionalization Approaches for Aryl Acetates

Achieving regioselectivity—the control of the position of chemical reactions on a molecule—is a critical aspect of synthesizing substituted aryl acetates. The directing effects of substituents already present on the aromatic ring play a significant role in determining the position of subsequent functionalization.

For aryl azoles, which are structurally related to the target compound, regioselective metalation of the aryl ring can be challenging due to the presence of the N-heterocycle. nih.govresearchgate.net However, the use of sterically hindered metal-amide bases in non-coordinating solvents can favor ortho-metalation of the aryl ring. nih.gov This approach allows for the introduction of various electrophiles at a specific position.

In the context of phenols, directing groups can be employed to achieve ortho-selective C-H functionalization. nih.gov For instance, a pyridyl group can direct the ortho-olefination of phenols. nih.gov While not directly applicable to the synthesis of this compound from its immediate precursors, these principles of regiocontrol are fundamental in the synthesis of more complex analogues.

The synthesis of 4-amino-3-methylphenol, a key precursor, involves the nitrosation of m-cresol (B1676322) followed by a reduction reaction. google.com This two-step process ensures the correct placement of the amino and hydroxyl groups on the aromatic ring.

| Strategy | Substrate Type | Outcome | Example Application |

| Sterically Hindered Bases | Aryl Azoles | Ortho-metalation of aryl ring | Synthesis of bioactive azole derivatives. nih.govresearchgate.net |

| Directing Groups | Phenols | Ortho-C-H functionalization | Ortho-olefination using a pyridyl directing group. nih.govnih.gov |

| Nitrosation/Reduction | m-Cresol | Regiospecific amine introduction | Synthesis of 4-amino-3-methylphenol. google.com |

Advanced Synthetic Strategies

Modern organic synthesis has seen the development of powerful new methods that offer greater efficiency and selectivity. These include transition metal-catalyzed reactions and one-pot multicomponent reactions.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with high precision.

Ruthenium-based catalysts have emerged as versatile tools for the functionalization of C-H bonds, which are typically unreactive. mdpi.com This approach allows for the direct introduction of new functional groups onto an aromatic ring without the need for pre-functionalization, such as halogenation or metalation.

Ruthenium catalysts have been successfully employed in a variety of C-H functionalization reactions, including arylation, alkenylation, and annulation. mdpi.com For instance, ruthenium(II) complexes can catalyze the direct arylation of arenes, often with the aid of a directing group to ensure regioselectivity. mdpi.com The ortho-selective allylation of 2-pyridylarenes with allyl acetates is one such example. mdpi.com

Recent advancements have also demonstrated the ruthenium-catalyzed oxidative coupling of allylsilanes and allyl esters with activated olefins, providing access to stereodefined 1,3-dienes. nih.gov Furthermore, a combination of ruthenium and photoredox catalysis has enabled the ortho-olefination of phenols under visible light. nih.gov These methods highlight the potential of ruthenium catalysis for the synthesis of highly functionalized phenyl acetate derivatives.

| Catalyst System | Reaction Type | Substrate | Product |

| Ruthenium(II) complexes | Direct Arylation | Arenes | Arylated Arenes mdpi.com |

| [Ru(p-cymene)Cl2]2 | Oxidative Coupling | Allylsilanes/Allyl esters | 1,3-Dienes nih.gov |

| Ruthenium/Photoredox | Ortho-Olefination | Phenols | Ortho-Olefinated Phenols nih.gov |

One-Pot Multicomponent Reaction (MCR) Approaches to Acetamide and Phenyl Acetate Derivatives

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. researchgate.net MCRs offer several advantages over traditional multi-step syntheses, including reduced reaction times, lower solvent consumption, and increased atom economy. researchgate.net

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be used to generate diverse acetamide derivatives. researchgate.net This reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. By varying these components, a wide range of substituted acetamides can be readily synthesized.

Another example is the Groebke-Blackburn-Bienaymé multicomponent reaction, which has been used to synthesize N-(tert-butyl)-2-(isoxazol-3-ylamino)-2-(aryl)acetamide derivatives from aldehydes in a one-pot fashion. researchgate.net While not directly producing phenyl acetates, these MCRs provide powerful tools for the rapid assembly of complex acetamide-containing molecules, which can be further functionalized to produce analogues of the target compound.

| Reaction Name | Reactants | Product Type | Key Feature |

| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amides | High diversity from simple starting materials. researchgate.net |

| Groebke-Blackburn-Bienaymé MCR | Aldehyde, Amine, Isocyanide | Fused Imidazoles | Efficient one-pot synthesis of heterocyclic acetamides. researchgate.net |

Sustainable Synthesis Methodologies

The development of sustainable synthetic routes for fine chemicals like this compound is a critical goal in modern chemistry, driven by the need to reduce environmental impact and enhance efficiency. Green chemistry principles are increasingly being applied to the synthesis of both the acetamide and phenyl acetate functionalities.

Biocatalytic and Renewable Approaches: One of the most promising sustainable strategies involves the use of biocatalysts and renewable feedstocks. Research has demonstrated the efficient bioproduction of phenyl acetate analogues from renewable sources such as glucose, glycerol, and L-phenylalanine. acs.orgrsc.org These processes utilize engineered enzymatic cascades in whole-cell systems, offering a green alternative to traditional chemical synthesis. For instance, natural phenethyl acetate has been produced from L-phenylalanine via a six-enzyme cascade, achieving high conversions in environmentally benign solvent systems like ethyl oleate (B1233923) or biodiesel. acs.orgrsc.org Similarly, acetamide can be synthesized from microalgae under hydrothermal conditions, providing a pathway that utilizes biomass waste. sparkl.me A two-step process has been developed that can convert microalgae into acetamide with yields of up to 9.5%. sparkl.me

Solvent-Free and Novel Reagent Approaches: Solvent-free reaction conditions represent another cornerstone of green synthesis. Phenolic esters have been successfully prepared by reacting phenols with acetic anhydride under solvent-free conditions, eliminating the need for hazardous solvents and simplifying product purification. researchgate.net The use of recyclable, solid-supported catalysts, such as zinc-impregnated montmorillonite (B579905) K-10 clay, further enhances the sustainability of these methods, achieving high conversion and selectivity. researchgate.net

For the acetamide moiety, innovative methods are being explored that utilize abundant and non-toxic starting materials. A notable example is the synthesis of acetamides from CO2, methanol, H2, and amines, catalyzed by a rhodium complex, which presents a novel route for carbon capture and utilization. nih.gov Another green technique involves the direct synthesis of amides from carboxylic acids and urea using boric acid as a simple, effective catalyst under solvent-free conditions. researchgate.net Furthermore, recent advances in electrochemistry have enabled the synthesis of acetamide from the co-reduction of CO2 and nitrite (B80452) in water, offering a pathway powered by renewable electricity. acs.org

The following table summarizes key findings in sustainable synthesis methodologies relevant to the structural components of this compound.

| Methodology | Reactants | Catalyst/Conditions | Key Finding | Citation |

| Bioproduction | L-phenylalanine | Whole-cell biocatalyst (E. coli), six-enzyme cascade, two-phase green solvent system | Production of phenethyl acetate with 83.1% conversion. | acs.orgrsc.org |

| Biomass Conversion | Microalgae, NH3 | Hydrothermal conditions (320 °C) | Two-step process yielding acetamide from a renewable biomass source. | sparkl.me |

| Solvent-Free Esterification | Phenols, Acetic Anhydride | Solvent-free, 150°C; or Zn-K10 on MMT clay at 100°C | High conversion (up to 100%) to phenolic esters without traditional catalysts or solvents. | researchgate.net |

| CO2 Utilization | CO2, Methanol, H2, Amines | Rh catalyst with LiI/LiCl promoters | Novel route to synthesize acetamides, utilizing CO2 as a C1 source. | nih.gov |

| Solvent-Free Amidation | Carboxylic Acid, Urea | Boric acid, solvent-free, direct heating | A simple, rapid, and efficient green method for amide synthesis. | researchgate.net |

| Electrosynthesis | CO2, Nitrite (NO2−) | Copper catalyst, aqueous conditions | First electrochemical conversion of CO2 and NO2− to acetamide. | acs.org |

Derivatization and Modification Strategies

Strategic Derivatization for Molecular Diversification

The structural framework of this compound offers multiple points for chemical modification, enabling the creation of diverse molecular libraries for various research applications. Strategic derivatization can target the phenolic ring, the acetamido group, or the acetate ester to generate analogues with altered physicochemical properties.

Classical derivatization of the phenol (B47542) fragment involves modification of the phenolic hydroxyl group or introduction of new substituents onto the aromatic ring. rsc.org For a molecule like this compound, the ester linkage can be hydrolyzed to reveal the phenolic hydroxyl group. This hydroxyl group can then be re-functionalized through reactions such as etherification or conversion to sulfonate esters, introducing a wide range of functionalities.

The aromatic ring itself is amenable to electrophilic substitution reactions. However, classical methods often suffer from poor regioselectivity. rsc.org Advanced strategies using directing groups or specialized catalysts can achieve regioselective C-H bond activation, allowing for the precise installation of substituents at specific positions on the phenyl ring. rsc.org This enables the synthesis of highly substituted phenol and aniline (B41778) derivatives with controlled substitution patterns. rsc.orgnih.gov

The acetamido group also provides opportunities for diversification. The N-H bond can be subjected to alkylation or arylation under appropriate conditions. Alternatively, the entire acetamido group could be replaced by other acyl groups through hydrolysis to the parent amine (3-amino-4-methylphenol) followed by re-acylation with different acid chlorides or anhydrides. This scaffold decoration approach is a widely used strategy in library synthesis. researchgate.net

These derivatization strategies allow for the systematic exploration of the chemical space around the core structure, which is a key process in fields like drug discovery and materials science. researchgate.net

| Derivatization Site | Reaction Type | Potential Reagents | Outcome |

| Phenolic Ester | Hydrolysis then Etherification | 1. NaOH (aq) 2. Alkyl halide (e.g., Benzyl bromide) | Conversion of the acetate to a different ether functionality. |

| Phenolic Ester | Hydrolysis then Re-esterification | 1. NaOH (aq) 2. Acid chloride (e.g., Benzoyl chloride) | Introduction of a different ester group. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Introduction of halogen atoms onto the phenyl ring. |

| Aromatic Ring | C-H Functionalization | Metal catalysts (e.g., Pd, Rh) with directing groups | Site-selective introduction of various functional groups. |

| Acetamido Group | N-Alkylation | Alkyl halide with a strong base | Substitution on the amide nitrogen. |

| Acetamido Group | Hydrolysis then Re-acylation | 1. HCl (aq) 2. Various acyl chlorides | Replacement of the acetyl group with other acyl moieties. |

Automated Synthesis and Continuous-Flow Chemistry in Acetamide and Phenyl Acetate Synthesis

The synthesis of acetamides and phenyl acetates, including their analogues and derivatives, has been significantly advanced by the adoption of automated synthesis and continuous-flow chemistry. acs.org These technologies offer substantial improvements over traditional batch processing in terms of safety, efficiency, scalability, and consistency. researchgate.net

Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.govresearchgate.net This precise control is particularly advantageous for exothermic reactions or when dealing with unstable intermediates. For amide bond formation, various continuous-flow methods have been developed, including solvent-free protocols using screw reactors and systems that facilitate the use of heterogeneous catalysts. rsc.orgnih.gov For example, a solvent-free continuous-flow synthesis of amides has been achieved at room temperature using EDC.HCl as a coupling agent in a screw reactor, allowing for scale-up to 100g with high yields. rsc.org Similarly, the synthesis of phenyl acetate and its analogues can be performed in continuous-flow column reactors, which show great potential for practical industrial application. researchgate.net

Automated reaction stations further enhance the efficiency of chemical synthesis by allowing for multiple experiments to be run in parallel with independent control over each reaction zone. youtube.com These systems can be integrated with software to control and log data from third-party devices like pumps and sensors, enabling 24/7 unattended operation. youtube.com This is particularly useful for reaction optimization, Design of Experiment (DoE) studies, and the rapid synthesis of compound libraries. acs.orgyoutube.com For instance, the automated assembly of amide-linked molecules has been optimized to achieve high coupling yields in significantly reduced times compared to manual procedures. nih.govnih.gov

The combination of continuous-flow reactors and automated systems provides a powerful platform for the high-throughput synthesis and screening of acetamide and phenyl acetate derivatives, accelerating research and development. sparkl.me

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

| Heat & Mass Transfer | Often inefficient, potential for hotspots. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk, especially with hazardous reagents or exotherms, due to large volumes. | Inherently safer due to small reactor volumes and better control. nih.gov |

| Scalability | Often problematic, requires re-optimization of conditions. | More straightforward scaling by running the system for longer periods ("scaling-out"). nih.gov |

| Reaction Time | Can be lengthy, including heat-up and cool-down times. | Significantly reduced reaction times (minutes vs. hours). acs.org |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and purer products. researchgate.net |

| Automation | Can be automated, but often less integrated. | Readily integrated with automated pumping systems and online analytics. youtube.com |

Reaction Mechanisms and Kinetics of 3 Acetamido 4 Methylphenyl Acetate Synthesis

Mechanistic Elucidation of Formation Reactions

The formation of 3-Acetamido-4-methylphenyl acetate (B1210297) from 3-amino-4-methylphenol (B1265707) generally proceeds through the formation of an intermediate, N-(3-hydroxy-4-methylphenyl)acetamide. ontosight.ai This is because the amino group is typically more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions, leading to preferential N-acetylation first.

Step 1: N-Acetylation of 3-Amino-4-methylphenol

The first step is the acylation of the amino group of 3-amino-4-methylphenol. This is a nucleophilic acyl substitution reaction. An acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride, is used.

Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).

This forms a tetrahedral intermediate.

The intermediate then collapses, with the leaving group (acetate or chloride) departing.

A final deprotonation step, often assisted by a mild base or another molecule of the amine, yields the N-acetylated product, N-(3-hydroxy-4-methylphenyl)acetamide, and a byproduct (acetic acid or hydrochloric acid).

Step 2: O-Acetylation of N-(3-hydroxy-4-methylphenyl)acetamide

The second step involves the esterification of the phenolic hydroxyl group of the intermediate to form the final product, 3-Acetamido-4-methylphenyl acetate. This is also a nucleophilic acyl substitution reaction.

Mechanism: This step often requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base, to proceed efficiently.

In acid catalysis, the acid protonates the carbonyl oxygen of the acetylating agent, increasing the electrophilicity of the carbonyl carbon. The lone pair on the phenolic oxygen then attacks this activated carbonyl carbon.

In base catalysis, the base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the acetylating agent.

Similar to the first step, a tetrahedral intermediate is formed, which then collapses to yield the final ester product, this compound, upon departure of the leaving group.

Kinetic Analysis of Reaction Pathways

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies of analogous amidation and esterification reactions. researchgate.netredalyc.org Both steps are typically treated as second-order reactions, being first-order with respect to each reactant.

The rate of reaction for the esterification step can be described by a reversible second-order kinetic model. researchgate.netmdpi.com The forward reaction rate is dependent on the concentrations of the phenolic intermediate and the acetylating agent, while the reverse reaction (hydrolysis) depends on the concentration of the product and water.

Table 1: Illustrative Kinetic Parameters for Analogous Acetate Synthesis The following data is based on studies of similar esterification reactions and serves to illustrate the kinetic principles.

| Parameter | Value Range | Condition | Source |

| Activation Energy (Ea) - Forward | 28 - 69 kJ/mol | Catalyzed Esterification | researchgate.netredalyc.orgresearchgate.net |

| Pre-exponential Factor (A) | 10,000 - 60,000 L·mol⁻¹·h⁻¹ | Catalyzed Esterification | researchgate.netredalyc.org |

| Reaction Order | Second-order overall | Reversible Esterification | researchgate.netmdpi.com |

Factors that influence the reaction kinetics include:

Temperature: Increasing the temperature generally increases the reaction rate for both acetylation steps, as it provides the molecules with sufficient energy to overcome the activation energy barrier. researchgate.netmdpi.com

Concentration: Higher concentrations of reactants lead to a greater frequency of molecular collisions, thus increasing the reaction rate.

Solvent: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Catalytic Effects on Reaction Efficiency and Selectivity

N-Acetylation: While this step can proceed without a catalyst, the use of a base like pyridine (B92270) or sodium acetate is common. The base neutralizes the acidic byproduct (e.g., HCl or acetic acid), preventing the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.

O-Acetylation (Esterification): The acetylation of the phenolic hydroxyl group is significantly slower than N-acetylation and often requires a catalyst to achieve a reasonable reaction rate and yield.

Acid Catalysts: Strong acids like sulfuric acid are commonly used. researchgate.netchemicalbook.com The catalyst protonates the carbonyl group of the acetylating agent, making it a much stronger electrophile and accelerating the nucleophilic attack by the hydroxyl group.

Base Catalysts: Bases can also catalyze the reaction by deprotonating the phenol (B47542) to form a more potent nucleophile (phenoxide ion).

Heterogeneous Catalysts: Modern synthetic methods may employ solid acid catalysts like Amberlyst-15. mdpi.com These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosivity, and potential for reuse, contributing to a more sustainable process. researchgate.net

Enzymatic Catalysis: Lipases can be used as catalysts for esterification under mild conditions, offering high selectivity. chemicalbook.com

Table 2: Comparison of Catalytic Conditions in Analogous Acetylation Reactions

| Catalyst Type | Example | Effect on Reaction | Source |

| Homogeneous Acid | Sulfuric Acid | Increases rate of esterification significantly. | researchgate.netchemicalbook.com |

| Homogeneous Base | Pyridine | Neutralizes acid byproduct in amidation. | - |

| Heterogeneous Acid | Amberlyst-15 | Facilitates esterification, allows for easy removal. | mdpi.com |

| Enzymatic | Lipase | Enables reaction at mild temperatures with high selectivity. | chemicalbook.com |

The choice of catalyst is critical for controlling the reaction, maximizing the yield of the desired this compound, and minimizing side reactions.

Lack of Specific Computational Research on this compound

A thorough investigation of available scientific literature and computational chemistry databases reveals a significant gap in dedicated research for the chemical compound this compound. Despite its relation to common chemical structures, specific theoretical and computational studies focusing exclusively on this molecule are not readily found in publicly accessible, peer-reviewed sources.

Consequently, the generation of a detailed article covering the specific computational chemistry and theoretical analyses as requested—including Density Functional Theory (DFT) calculations, geometric parameter optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) theory—cannot be completed at this time. Such an article would require specific data sets and research findings from dedicated studies, which appear to be unavailable.

While computational studies exist for structurally related compounds like paracetamol (4-acetamidophenol) and other derivatives, the strict focus on this compound as mandated by the user instructions prevents the inclusion of this related data. The introduction of information from other molecules would fall outside the specified scope.

Therefore, the detailed sections and subsections outlined in the prompt, including data tables on bond lengths, bond angles, HOMO-LUMO energy gaps, and NBO interactions for this compound, cannot be populated with scientifically accurate and verifiable information. Further research would need to be conducted and published within the scientific community to provide the necessary data for such an analysis.

Computational Chemistry and Theoretical Studies on 3 Acetamido 4 Methylphenyl Acetate

Nonlinear Optical (NLO) Property Calculations

While computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict the NLO properties of various organic molecules, it appears that 3-Acetamido-4-methylphenyl acetate (B1210297) has not been the subject of such investigations. Therefore, no data tables or detailed research findings on its NLO characteristics can be provided at this time.

Advanced Analytical Methodologies for Structural Elucidation of 3 Acetamido 4 Methylphenyl Acetate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules like 3-Acetamido-4-methylphenyl acetate (B1210297). Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-Acetamido-4-methylphenyl acetate, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as multiplets in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The methyl protons of the acetamido and acetate groups, along with the methyl group on the phenyl ring, each give rise to a characteristic singlet in the upfield region. For a related compound, 3-acetamidophenyl acetate, the ¹H-NMR spectrum in CDCl₃ shows peaks at δ 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), and 2.17 (s, 3H) ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the acetamido and acetate groups are typically observed at the most downfield chemical shifts. The aromatic carbons show signals in the intermediate region, while the methyl carbons appear at the most upfield positions. For instance, the ¹³C-NMR spectrum of 3-acetamidophenyl acetate in CDCl₃ displays signals at δ 154.5, 130.2, 127.3, 124.9, 121.3, and 115.7 ppm for the aromatic and carbonyl carbons, with the methyl carbon signal appearing at 14.9 ppm. rsc.org

2D Correlational Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons within the molecule. scribd.com In a COSY spectrum of a similar molecule, ethyl acetate, cross-peaks reveal the coupling between the CH₂ and CH₃ protons of the ethyl group, while the acetyl CH₃ group shows no such correlations, confirming its isolated nature. scribd.com Such techniques would be invaluable in definitively assigning the proton signals of this compound by revealing correlations between adjacent aromatic protons.

Interactive Data Table: NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 3-Acetamidophenyl acetate rsc.org | ¹H | CDCl₃ | 7.47 (s, 1H), 7.30-7.26 (m, 2H), 6.85 (d, 1H), 2.3 (s, 3H), 2.17 (s, 3H) |

| 3-Acetamidophenyl acetate rsc.org | ¹³C | CDCl₃ | 154.5, 130.2, 127.3, 124.9, 121.3, 115.7, 14.9 |

| Methyl Acetate libretexts.org | ¹H | - | 3.65, 2.05 |

| Ethyl Acetate scribd.com | ¹H | - | ~4.1 (q), ~2.0 (s), ~1.2 (t) |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For a related compound, 2-Acetamido-4-methylphenyl acetate, the monoisotopic mass is calculated to be 207.08954328 Da. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for amides and esters can be predicted. libretexts.org For instance, cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters. libretexts.org In the case of this compound, characteristic fragments would be expected from the loss of the acetyl group (CH₃CO) or the acetamido group (CH₃CONH). The mass spectrum of the related compound 2-acetamidobenzyl acetate shows a molecular ion peak at m/z = 207.23. rsc.org

Interactive Data Table: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Mode | Observed m/z | Notes |

| 2-Acetamidobenzyl acetate rsc.org | - | 207.23 | Molecular Ion |

| 3-Acetamidophenyl acetate rsc.org | - | 108.058 | Fragment |

| N-(3-Chloro-4-methylphenyl)acetamide massbank.jp | LC-ESI-QFT | 182.0379, 146.0611, 140.0273 | [M-H]⁻ and fragments |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The amide group will show a characteristic C=O stretching band (Amide I band) around 1630-1680 cm⁻¹ and an N-H bending vibration (Amide II band) near 1550 cm⁻¹. The C-H stretching vibrations of the aromatic ring and methyl groups will appear in the 2850-3100 cm⁻¹ region, and the N-H stretching of the amide will be observed as a band around 3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. For a similar complex molecule, resonant Raman spectroscopy was used to investigate the vibrational modes. aps.org

Interactive Data Table: Vibrational Spectroscopy Data for a Related Compound

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| (E)-methyl 3-(4-(N-methylacetamido)phenyl)acrylate rsc.org | IR (KBr) | 1888, 1699, 1595, 1444, 1369, 935, 814, 736, 695 | Various Vibrational Modes |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl ring in this compound is the primary chromophore. The presence of the acetamido and acetate substituents on the aromatic ring will influence the position and intensity of the absorption maxima (λ_max). The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, arising from π → π* transitions of the aromatic system.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile compound, is amenable to GC analysis. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and any impurities present in the sample. For instance, GC-MS has been used to evaluate a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. nih.gov The analysis of the acetates of the four 4-methyl-3-heptanols has also been conducted using GC. researchgate.net

Interactive Data Table: GC and GC-MS Data for Related Compounds

| Compound | Analytical Method | Key Findings |

| Acylated derivatives of 3,4-methylenedioxymethamphetamine nih.gov | GC-MS | Perfluoroalkyl amides showed the lowest GC retention. |

| Acetates of the four 4-methyl-3-heptanols researchgate.net | GC | Successful separation of the four stereoisomers. |

| 3-(N-methylacetamido)phenyl acetate rsc.org | GC-MS | m/z = 207 |

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography (LC) is an indispensable technique for the purification and purity assessment of this compound. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

Detailed Research Findings:

A typical method for analyzing this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. sielc.com For effective analysis of acetate-containing compounds, the mobile phase is often acidified (e.g., with formic or acetic acid) to suppress the ionization of any residual acidic functionalities and ensure sharp, symmetrical peaks. sielc.com

LC-MS analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like this compound, minimizing in-source fragmentation and preserving the molecular ion. The analysis is commonly run in positive ionization mode, which would detect the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be conducted on the isolated molecular ion to induce fragmentation. This collision-induced dissociation (CID) provides characteristic fragment ions that help to confirm the compound's structure. nih.govnih.gov For instance, fragmentation would likely involve the cleavage of the ester and amide linkages, yielding ions corresponding to key structural subunits.

Below is a table summarizing a hypothetical, yet typical, set of parameters for an LC-MS analysis of this compound.

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Value/Condition |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Expected Retention Time | ~4.5 - 5.5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion [M+H]⁺ | m/z 208.09 |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 325 °C |

| Key Expected Fragments | m/z 166 (loss of acetyl group), m/z 150 (loss of acetamido group), m/z 108 (cresol fragment) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique ideal for monitoring the progress of chemical reactions in real-time. nist.gov For the synthesis of this compound, which could be prepared by the acetylation of 3-amino-4-methylphenol (B1265707) followed by acetylation of the resulting 3-acetamido-4-methylphenol, TLC is crucial.

Detailed Research Findings:

The synthesis would be monitored by spotting the reaction mixture on a TLC plate alongside the starting material(s) and a co-spot (a mixture of the starting material and the reaction mixture). nih.gov The plate, typically coated with polar silica (B1680970) gel as the stationary phase, is then developed in a chamber containing a suitable mobile phase, usually a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). reddit.com

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. mdpi.com The product, this compound, contains both an amide and an ester group, making it more polar than a simple precursor like 4-methylacetanilide but potentially less polar than a precursor with a free phenol (B47542) group. Its polarity relative to the starting materials will dictate its retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front. quizlet.com Generally, more polar compounds interact more strongly with the silica gel and have lower Rf values. reddit.comchegg.com Visualization is typically achieved under UV light (254 nm) and/or by staining with an appropriate reagent like potassium permanganate.

Table 2: Example of TLC for Monitoring Acetylation of 3-Acetamido-4-methylphenol

| Compound | Polarity | Expected Rf Value (3:1 Hexanes:Ethyl Acetate) | TLC Spot Observation |

| 3-Acetamido-4-methylphenol (Starting Material) | High (due to phenol -OH) | ~0.2 | Disappears over time |

| This compound (Product) | Medium | ~0.5 | Appears and intensifies |

| Acetic Anhydride (B1165640) (Reagent) | Medium | Varies (may react with silica) | Not typically monitored |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and the absolute configuration of a molecule, serving as the gold standard for structural proof.

Detailed Research Findings:

To perform this analysis, a high-quality single crystal of this compound must first be grown, often by slow evaporation of a solvent from a saturated solution. This crystal is then mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not prominently available in the surveyed literature, data for structurally related compounds, such as 1-acetoxy-4-methylphenyl methyl acetate, have been reported. researchgate.net Such an analysis for the title compound would confirm the connectivity of the atoms, the planarity of the phenyl ring, and the conformations of the acetamido and acetate substituents. Intermolecular interactions, such as hydrogen bonds involving the amide N-H group and carbonyl oxygens, would also be revealed, providing insight into the crystal packing.

Table 3: Representative Crystallographic Data Parameters (Hypothetical)

| Parameter | Description | Example Value |

| Chemical Formula | C₁₁H₁₃NO₃ | C₁₁H₁₃NO₃ |

| Formula Weight | g/mol | 207.23 |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | Symmetry of the unit cell | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 7.5, b = 20.0, c = 7.8 |

| β (°) | Unit cell angle | 112.0° |

| Volume (ų) | Volume of the unit cell | 1085 |

| Z | Molecules per unit cell | 4 |

| R-factor | Index of refinement quality | ~0.04 |

Elemental Composition Analysis

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's empirical formula and purity.

Detailed Research Findings:

The theoretical composition of this compound is calculated from its molecular formula, C₁₁H₁₃NO₃, and the atomic masses of its constituent elements. The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precise amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental percentages. A close match between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Theoretical % |

| Carbon | C | 12.01 | 11 | 132.11 | 63.76% |

| Hydrogen | H | 1.008 | 13 | 13.10 | 6.32% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.76% |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.16% |

| Total | 207.22 | 100.00% |

Microscopic and Surface Characterization Techniques (e.g., SEM, EDX)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the surface morphology and elemental composition of solid materials. While more commonly applied to materials science, they can provide valuable information about the crystalline habit and elemental distribution of a purified solid organic compound.

Detailed Research Findings:

SEM utilizes a focused beam of electrons to scan the surface of a sample, generating detailed three-dimensional images of its topography. For a crystalline sample of this compound, SEM would reveal the shape, size, and surface features of the crystals, such as facets and growth patterns.

Coupled with SEM, EDX (also known as EDS) analysis bombards the sample with electrons, causing the atoms to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for a qualitative and semi-quantitative analysis of the elemental composition of the sample's surface. An EDX spectrum for this compound would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O), consistent with its molecular formula. This confirms the absence of inorganic impurities or unexpected elements on the crystal surface.

Table 5: Summary of SEM and EDX Analysis

| Technique | Information Provided | Expected Findings for this compound |

| Scanning Electron Microscopy (SEM) | High-resolution surface morphology, crystal habit, and particle size distribution. | Images would display the specific crystalline form (e.g., needles, plates, prisms) of the purified solid. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition of the sample surface. | The spectrum would show prominent peaks for Carbon, Oxygen, and Nitrogen. The absence of other elemental peaks would confirm high purity. |

Applications and Role As Chemical Intermediates

Synthetic Building Block for Complex Molecular Architectures

The structure of 3-Acetamido-4-methylphenyl acetate (B1210297) is a foundational component for developing more intricate molecular frameworks. The presence of both an acetylated amine and an acetylated phenol (B47542) on the same aromatic ring allows for selective chemical transformations. For instance, compounds with similar acetamidophenyl acetate structures are used as intermediates in the synthesis of complex heterocyclic systems. One such example is the use of 2-acetamido-5,6-dihalophenyl acetates as precursors for the preparation of 6,7-dihalo-8-quinolinols through the Skraup procedure fordham.edu. This highlights the role of the acetamidophenyl acetate core in constructing polycyclic aromatic compounds.

The aminophenol scaffold, which can be derived from 3-Acetamido-4-methylphenyl acetate, is a key feature in many biologically active molecules. Research into various aminophenol derivatives has shown their potential in developing new therapeutic agents, including those with antimicrobial and antidiabetic properties nih.gov. The strategic placement of the amino and hydroxyl groups, protected in the form of acetamido and acetate respectively, allows for controlled, stepwise synthesis of complex target molecules.

Precursor in the Production of Fine Chemicals and Specialty Compounds

This compound serves as a valuable precursor for the synthesis of a range of fine and specialty chemicals. Its precursor, 3-amino-4-methylphenol (B1265707) (also known as 4-amino-m-cresol), is recognized as a building block in organic synthesis and is used in the preparation of high-end resins google.com. This suggests that derivatives like this compound could also function as key intermediates in the polymer industry and in the creation of specialized materials.

The broader class of phenylacetic acid derivatives, to which this compound is related, are crucial starting materials for numerous pharmaceuticals dcfinechemicals.com. For example, the phenylacetamido group is an important structural unit in molecules like penicillin G dcfinechemicals.com. While direct evidence for the use of this compound in specific drug synthesis is not prevalent, its structural motifs are common in medicinal chemistry, indicating its potential as a precursor for novel pharmaceutical compounds.

Industrial Relevance in Chemical Synthesis and Manufacturing

The industrial significance of this compound and its precursors is evident in various manufacturing sectors. The precursor, 3-amino-4-methylphenol, is listed on the Australian Inventory of Industrial Chemicals and is a REACH registered substance, indicating its use in industrial applications nih.gov.

Furthermore, related aminophenol compounds are utilized in the dye industry. For instance, substituted anilines, which share structural similarities, are key components in the synthesis of azo dyes nih.gov. The functional groups on this compound make it a potential candidate for use as an intermediate in the production of specialty dyes and pigments. The manufacturing process for its precursor, 4-amino-3-methylphenol, has been optimized for industrial-scale production, underscoring the commercial demand for this class of compounds google.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetamido-4-methylphenyl acetate, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves acetylation of 3-amino-4-methylphenol using acetic anhydride under controlled pH (4–6). Purity is enhanced via recrystallization from ethanol/water mixtures (1:3 v/v) and monitored by TLC (Rf ≈ 0.45 in ethyl acetate/hexane, 1:2). Impurities like unreacted phenol derivatives can be removed via activated charcoal treatment .

- Key Data : Melting point ranges (65–67°C) and IR peaks (1740 cm⁻¹ for ester C=O; 1660 cm⁻¹ for amide C=O) serve as purity benchmarks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for singlet δ 2.1 ppm (acetate methyl), δ 2.3 ppm (aromatic methyl), and δ 8.1 ppm (amide NH, exchangeable with D2O).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.1 (calculated) with fragmentation peaks at m/z 180 (loss of acetyl group) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability assays in acetate buffer (pH 4.0–5.5) show degradation <5% over 72 hours at 25°C. Above pH 7, hydrolysis of the ester group occurs, detected via HPLC retention time shifts. Store at –20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity in derivatization reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the para-methyl position. Solvent effects (e.g., dielectric constant of DCM vs. ethanol) are critical for predicting regioselectivity. Validation via experimental kinetic studies (e.g., nitration yields) is recommended .

Q. What strategies resolve contradictions in spectral data for structural analogs?

- Methodological Answer : Contradictions in NMR chemical shifts (e.g., overlapping aromatic signals) are addressed via:

- COSY/HSQC : To assign coupled protons and carbons.

- Variable-Temperature NMR : Resolves dynamic effects in amide NH protons.

- Comparative Analysis : Cross-reference with CRC Handbook’s empirical data for methylphenyl acetates (e.g., 2-methylphenyl acetate: δ 2.3 ppm for CH3) .

Q. What are the degradation pathways under UV irradiation, and how are intermediates identified?

- Methodological Answer : Photolysis studies (λ = 254 nm) in acetonitrile reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.